Risperidone-D5
Overview
Description
Risperidone-D5 is a deuterated form of risperidone, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and irritability associated with autism. The deuterium substitution in this compound can potentially alter its pharmacokinetic properties, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Risperidone-D5 involves the incorporation of deuterium atoms into the risperidone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas (D2) in the presence of a catalyst to introduce deuterium atoms into specific positions of the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Deuterated Solvents: Utilizing deuterated solvents like deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) to facilitate the exchange.
Catalysts: Using catalysts such as palladium on carbon (Pd/C) to enhance the efficiency of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Risperidone-D5 can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a corresponding N-oxide.
Reduction: Reduction of the ketone group to a secondary alcohol.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of risperidone N-oxide.
Reduction: Formation of hydroxy-risperidone.
Substitution: Formation of halogenated or alkylated derivatives of risperidone.
Scientific Research Applications
Risperidone-D5 has several applications in scientific research, including:
Pharmacokinetic Studies: Used to study the metabolic pathways and bioavailability of risperidone.
Drug Development: Helps in the development of new formulations with improved efficacy and reduced side effects.
Biological Research: Used in studies to understand the interaction of risperidone with various biological targets.
Industrial Applications: Employed in the production of stable isotope-labeled compounds for analytical purposes.
Mechanism of Action
Risperidone-D5 exerts its effects by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism helps in reducing the symptoms of schizophrenia and bipolar disorder. The deuterium substitution may influence the drug’s metabolism, potentially leading to a longer half-life and altered pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
Risperidone: The non-deuterated form, widely used in clinical practice.
Paliperidone: An active metabolite of risperidone with similar pharmacological properties.
Olanzapine: Another atypical antipsychotic with a different receptor binding profile.
Uniqueness
Risperidone-D5 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9,9-dideuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i1D3,4D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-SGEUAGPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C([2H])([2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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